molecular formula C15H21NO3 B2753223 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide CAS No. 1396853-20-5

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide

Cat. No.: B2753223
CAS No.: 1396853-20-5
M. Wt: 263.337
InChI Key: BUYROSOVFZLWNS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a carboxamide group, with a hydroxy and methoxy-substituted phenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution on the Phenyl Ring: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents like methanol and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl or carboxamide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanol (CH3OH), hydroxylating agents

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group

    Reduction: Formation of alcohols from carbonyl groups

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
  • 4-Hydroxyl-N′-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(18,10-16-14(17)12-5-6-12)9-11-3-7-13(19-2)8-4-11/h3-4,7-8,12,18H,5-6,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYROSOVFZLWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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